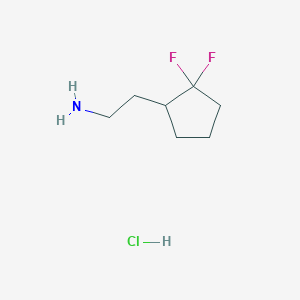

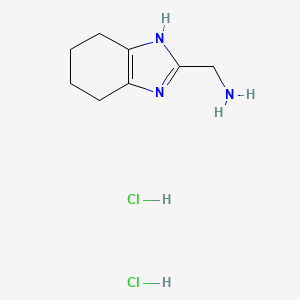

![molecular formula C9H7ClO4 B1459306 (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid CAS No. 1820579-80-3](/img/structure/B1459306.png)

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

説明

“®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid”, also known as R-CDCA, is a chiral synthetic compound that belongs to the family of benzo[b][1,4]dioxines. It is a white or similar to white solid .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives has witnessed a rapid development in recent years . They can be synthesized from the “parent” carboxylic acid through a nucleophilic substitution reaction .Molecular Structure Analysis

Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid were carried out using B3LYP hybrid functional with 6-311++G (d,p) as basis set .Chemical Reactions Analysis

Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis

The molecular weight of “®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid” is 214.6 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane .科学的研究の応用

Organic Synthesis

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules . This compound can be used to introduce chirality into synthetic pathways, which is crucial for creating pharmaceuticals with specific enantiomeric properties.

Nanotechnology

In nanotechnology, carboxylic acids serve as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The ®-6-Chloro derivative could potentially be used to modify the surface of nanoparticles, enhancing their compatibility with biological systems or increasing their stability in various solvents.

Polymer Chemistry

Carboxylic acids are used as monomers, additives, and catalysts in polymer chemistry . The ®-6-Chloro compound could be involved in creating new polymeric materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Environmental Science

In environmental science, carboxylic acids can chelate metals and aid in the bioremediation of contaminated sites . The ®-6-Chloro compound might be used to bind heavy metals, facilitating their removal from soils or water sources.

将来の方向性

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This field of research is receiving increased attention in the context of upgrading bio-based feedstocks . Therefore, future directions may include further exploration of the catalytic reduction of carboxylic acid derivatives and their potential applications.

特性

IUPAC Name |

(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)